

An In-depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine

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Compound of Interest		
Compound Name:	Bis-(3,4-dimethyl-phenyl)-amine	
Cat. No.:	B1268484	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3,4-dimethyl-phenyl)-amine, also known as N-(3,4-dimethylphenyl)-3,4-dimethylaniline, is a secondary diarylamine with the chemical formula C₁₆H₁₉N.[1][2] This symmetrical aromatic amine consists of two 3,4-dimethylphenyl (3,4-xylyl) groups attached to a central nitrogen atom. While primarily utilized as a key intermediate in the synthesis of materials for organic lightemitting diodes (OLEDs) and as a precursor for various dyes and specialty chemicals, the diarylamine scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[3] This has led to an interest in the potential pharmacological activities of its derivatives.

This technical guide provides a comprehensive review of the available scientific literature on **Bis-(3,4-dimethyl-phenyl)-amine**, focusing on its chemical and physical properties, synthesis methodologies, and the broader context of the biological activities associated with the diarylamine chemical class.

Chemical and Physical Properties

Bis-(3,4-dimethyl-phenyl)-amine is typically a colorless to pale yellow crystalline solid.[1] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[1] Key quantitative physical and chemical properties are summarized in Table 1.



Table 1: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine

Property	Value	Reference(s)
Molecular Formula	C16H19N	[1][2]
Molecular Weight	225.33 g/mol	[3]
Melting Point	110-132 °C	[1][3]
Boiling Point (Predicted)	367.0 ± 11.0 °C	[1]
Density (Predicted)	1.021 ± 0.06 g/cm ³	[1]
pKa (Predicted)	2.06 ± 0.50	[3]
Purity (Typical)	>97.0% (GC)	[4]
CAS Number	55389-75-8	[3]

Synthesis and Experimental Protocols

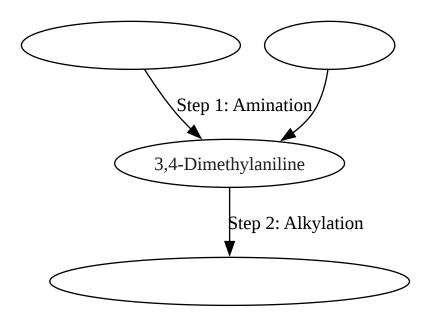
The synthesis of **Bis-(3,4-dimethyl-phenyl)-amine** can be achieved through several established methods for the formation of diarylamines. While a specific detailed protocol for this exact molecule is not readily available in peer-reviewed literature, a general two-step synthesis has been described.[1] Furthermore, common synthetic strategies for diarylamines, such as the Ullmann condensation and the Buchwald-Hartwig amination, are highly applicable.

General Two-Step Synthesis

A general method for the preparation of **Bis-(3,4-dimethyl-phenyl)-amine** involves a two-step process:

- Formation of the Primary Amine: The reaction of 3,4-xylyl bromide with ammonia to produce 3,4-dimethylaniline.[1]
- Alkylation: The subsequent alkylation of 3,4-dimethylaniline under appropriate conditions to yield the final product, **Bis-(3,4-dimethyl-phenyl)-amine**.[1]





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Potential Synthetic Protocols

More sophisticated and widely used methods for the synthesis of diarylamines that could be adapted for **Bis-(3,4-dimethyl-phenyl)-amine** include:

- Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an amine. For the synthesis of **Bis-(3,4-dimethyl-phenyl)-amine**, this would entail the coupling of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide (e.g., 4-bromo-1,2-dimethylbenzene) in the presence of a copper catalyst and a base at elevated temperatures.
- Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. The synthesis of Bis-(3,4-dimethyl-phenyl)-amine via this route would involve the reaction of 3,4-dimethylaniline with a 3,4-dimethylphenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.





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Spectroscopic Characterization Data

Detailed experimental spectra for **Bis-(3,4-dimethyl-phenyl)-amine** are not widely published. However, based on the known spectroscopic properties of secondary diarylamines, the expected characteristic data are summarized below.

Table 2: Predicted Spectroscopic Data for Bis-(3,4-dimethyl-phenyl)-amine

Technique	Expected Features
¹ H NMR	Aromatic protons (in the range of 6.5-7.5 ppm), methyl protons (singlets around 2.2 ppm), and a broad singlet for the N-H proton.
¹³ C NMR	Aromatic carbons (in the range of 110-150 ppm) and methyl carbons (around 20 ppm).
IR Spectroscopy	N-H stretching vibration (a single, weak band around 3350-3310 cm ⁻¹), C-N stretching vibration (aromatic, strong band around 1335-1250 cm ⁻¹), and C-H stretching and bending vibrations.
Mass Spectrometry	A molecular ion peak (M+) corresponding to the molecular weight of 225.33 g/mol .

Biological Activity and Potential Applications in Drug Discovery



While there is a lack of specific studies on the biological activities of **Bis-(3,4-dimethyl-phenyl)-amine**, the broader class of diarylamines is of significant interest in medicinal chemistry. Numerous diarylamine derivatives have been developed as therapeutic agents with a wide range of pharmacological activities.

General Biological Activities of Diarylamine Scaffolds

Diarylamine derivatives have been reported to exhibit a variety of biological effects, including:

- Anticancer Activity: Many diarylamine-containing compounds have demonstrated cytotoxic
 effects against various cancer cell lines.[5] Some have been investigated as inhibitors of
 protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in
 cancer.
- Anti-inflammatory and Analgesic Effects: Certain diarylamine derivatives have shown potential as anti-inflammatory and pain-relieving agents.
- Antimicrobial Activity: Some compounds featuring the diarylamine core have been evaluated for their activity against bacteria and other microorganisms.

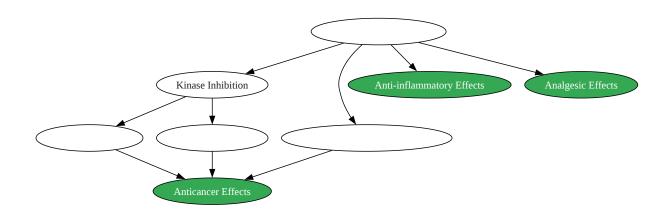
Potential Signaling Pathways

The biological effects of diarylamine derivatives are often mediated through their interaction with specific signaling pathways. While no pathways have been directly linked to **Bis-(3,4-dimethyl-phenyl)-amine**, related compounds have been shown to modulate pathways such as:

- MAPK Signaling Pathway: Some diarylamine-based kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[6]
- VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) signaling is critical for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors. Some diarylamine derivatives have been designed to inhibit VEGFR.[6]
- mTOR and Hedgehog Pathways: These pathways are involved in cell growth, proliferation, and differentiation, and their dysregulation is implicated in cancer. Certain amide-based



drugs containing diarylamine-like structures have been shown to interact with these pathways.[6]



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Conclusion

Bis-(3,4-dimethyl-phenyl)-amine is a well-characterized chemical intermediate with established applications in materials science. While its own biological activity has not been extensively investigated, its core diarylamine structure is a privileged scaffold in medicinal chemistry. The synthetic routes to this compound are well-established in principle, primarily through adaptations of the Ullmann condensation or the more modern Buchwald-Hartwig amination.

For researchers in drug discovery, **Bis-(3,4-dimethyl-phenyl)-amine** and its derivatives represent a potential starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully explore its therapeutic potential. The lack of detailed, publicly available biological data underscores the opportunity for novel research in this area.



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